molecular formula C20H16O B14005370 BENZ(a)ANTHRACEN-5-OL, 7,12-DIMETHYL- CAS No. 59056-51-8

BENZ(a)ANTHRACEN-5-OL, 7,12-DIMETHYL-

Cat. No.: B14005370
CAS No.: 59056-51-8
M. Wt: 272.3 g/mol
InChI Key: WMUWRZYWFWFVAP-UHFFFAOYSA-N
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Description

5-Hydroxy-7,12-dimethylbenz(a)anthracene: is a derivative of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenesis and mutagenesis. It is often studied in the field of environmental science due to its presence in pollutants and its potential impact on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7,12-dimethylbenz(a)anthracene typically involves the hydroxylation of 7,12-dimethylbenz(a)anthracene. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-7,12-dimethylbenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Mechanism of Action

5-Hydroxy-7,12-dimethylbenz(a)anthracene exerts its effects primarily through the formation of DNA adducts. These adducts result from the compound’s metabolic activation, which involves enzymes such as cytochrome P450. The DNA adducts can cause mutations, leading to carcinogenesis. The compound also affects various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-7,12-dimethylbenz(a)anthracene is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This compound’s specific interactions with DNA and cellular pathways make it a valuable tool in research, particularly in understanding the mechanisms of carcinogenesis and mutagenesis .

Properties

CAS No.

59056-51-8

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracen-5-ol

InChI

InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11,21H,1-2H3

InChI Key

WMUWRZYWFWFVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O

Origin of Product

United States

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